KP372-1

Multi-kinase inhibitor Apoptosis Acute Myelogenous Leukemia

KP372-1 (CAS 1374996-60-7) is the irreplaceable multi-kinase inhibitor for oncology research. Unlike standard AKT inhibitors (MK-2206, GSK690693), it concurrently inhibits PDK1 and FLT3 while acting as a potent NQO1 redox cycling agent that generates ROS to cause DNA damage and apoptosis. This dual mechanism is essential for replicating AML literature (IC50 <200 nM vs. colony-forming primary AML cells, sparing CD34+ progenitors), NQO1-overexpressing tumor studies (synthetic lethality with PARP inhibitors), HNSCC anoikis models (active at 125 nM), and hypoxia-responsive nanomedicine engineering. Substitute compounds lack this pharmacologically distinct, multi-targeted profile. Procure KP372-1 for mechanism-specific research that generic AKT inhibitors cannot support.

Molecular Formula C20H8N12O2
Molecular Weight 448.4 g/mol
CAS No. 1374996-60-7
Cat. No. B560345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKP372-1
CAS1374996-60-7
Synonyms6H-​indeno[1,​2-​ε]​tetrazolo[1,​5-​b]​[1,​2,​4]​triazin-​6-​one, compd. with 10H-​indeno[2,​1-ε]​tetrazolo[1,​5-​b]​[1,​2,​4]​triazin-​10-​one (1:1)
Molecular FormulaC20H8N12O2
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O
InChIInChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H
InChIKeyCWFOAASSUQIXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95% (sum of isomers)A crystalline solid

KP372-1 (CAS: 1374996-60-7) Technical Procurement Overview for Scientific Research


KP372-1 (CAS 1374996-60-7) is a small-molecule, multi-kinase inhibitor that functions through a unique dual mechanism: it directly inhibits the kinase activity of AKT, PDK1, and FLT3 [1], and simultaneously acts as an NQO1 redox cycling agent, generating reactive oxygen species (ROS) to cause DNA damage [2]. This compound is supplied as a powder or a 10mM solution in DMSO with a molecular weight of 448.36 and the molecular formula C20H8N12O2 . Its distinct pharmacological profile differentiates it from single-target AKT inhibitors and is central to its application in cancer research models.

KP372-1: Why Substituting with Generic AKT Inhibitors Will Compromise Experimental Outcomes


Substituting KP372-1 with a generic AKT inhibitor is not scientifically equivalent due to its unique dual mechanism of action. Unlike standard AKT inhibitors such as MK-2206 or GSK690693, KP372-1 concurrently inhibits PDK1 and FLT3, leading to a distinct profile of mitochondrial dysfunction and apoptosis in cancer cells [1]. Crucially, its additional function as a potent NQO1 redox cycling agent induces DNA damage via ROS generation, a property not shared by typical ATP-competitive AKT inhibitors [2]. This multi-targeted activity is essential for replicating the specific anti-cancer effects documented in literature, particularly in models of acute myelogenous leukemia and NQO1-overexpressing solid tumors.

Quantitative Evidence Guide: Verifiable Differentiation of KP372-1 for Scientific Selection


KP372-1 Dual Mechanism: Direct Multi-Kinase Inhibition and NQO1 Redox Cycling

KP372-1's primary differentiation is its dual mechanism of action, combining direct kinase inhibition with redox cycling. It directly inhibits AKT, PDK1, and FLT3 in a concentration-dependent manner, leading to a marked decrease in the colony-forming ability of primary AML cells (IC50 < 200 nM) while sparing normal hematopoietic progenitor cells [1]. In contrast, a standard AKT inhibitor like MK-2206 is an allosteric AKT1/2 inhibitor and lacks this multi-kinase and redox activity [2].

Multi-kinase inhibitor Apoptosis Acute Myelogenous Leukemia

KP372-1 in AML: Potent Anti-Leukemic Activity with Selectivity Over Normal Progenitor Cells

In functional assays using primary AML patient samples, KP372-1 demonstrated potent anti-leukemic activity, with an IC50 value of less than 200 nM for inhibiting colony formation. Crucially, this was achieved with minimal cytotoxic effects on normal CD34+ hematopoietic progenitor cells [1]. This contrasts with the broader cytotoxicity profile often observed with multi-kinase inhibitors like midostaurin, which can suppress normal hematopoiesis at similar concentrations.

Acute Myelogenous Leukemia Colony Formation Selectivity

KP372-1 Kinase Selectivity Profile: At Least 10-Fold Selectivity vs. Other Kinases

While KP372-1 is a multi-kinase inhibitor, it demonstrates at least 10-fold selectivity for AKT over a panel of other kinases, including CDK1, ERK1, GSK3β, LCK, MEK1, PKA, PKC, and S6K . This indicates a defined selectivity profile, contrasting with broader spectrum kinase inhibitors like staurosporine.

Kinase Selectivity Off-target activity Assay Development

KP372-1 in Thyroid Cancer: Potent Inhibition of Cell Proliferation (IC50 30-60 nM)

In vitro studies on thyroid cancer cells show that KP372-1 potently inhibits cell proliferation with an IC50 value of 30-60 nM [1]. For comparison, the allosteric AKT inhibitor MK-2206 often exhibits IC50 values in the micromolar range (e.g., >1 µM) across similar thyroid cancer cell lines, suggesting a higher potency for KP372-1 in this context [2].

Thyroid Cancer Cell Proliferation IC50

KP372-1 in HNSCC: Induction of Apoptosis and Anoikis at Low Concentrations

In head and neck squamous cell carcinoma (HNSCC) models, KP372-1 exhibits significant functional activity beyond simple growth inhibition. It induces apoptosis and the specific form of cell death called anoikis in HNSCC cell lines at a concentration as low as 125 nM [1]. This effect is mechanistically linked to its blockade of AKT signaling, decreasing phosphorylation of the S6 ribosomal protein [1]. In comparison, many other AKT inhibitors, such as perifosine, may require higher concentrations or longer exposures to induce similar levels of cell death in these models.

Head and Neck Cancer Apoptosis Anoikis

Optimal Application Scenarios for Procuring KP372-1 in Preclinical and Translational Research


Acute Myelogenous Leukemia (AML) Research: Modeling Selective Targeting

KP372-1 is the optimal tool for researchers investigating selective therapeutic strategies in AML. Its ability to potently inhibit the colony-forming capacity of primary AML cells (IC50 < 200 nM) while sparing normal hematopoietic CD34+ progenitors is a documented, differential advantage [1]. This makes it ideal for studies focused on understanding therapeutic windows and mechanisms of selective cytotoxicity against leukemic stem and progenitor cells.

Pancreatic Cancer Models: Inducing Synthetic Lethality with PARP Inhibitors

The unique property of KP372-1 as a potent NQO1 redox cycling agent makes it the compound of choice for experiments exploring synthetic lethality in NQO1-overexpressing cancers, such as pancreatic ductal adenocarcinoma. Recent patents specifically claim methods for treating NQO1-positive cancers with a combination of KP372-1 and a PARP inhibitor [2]. Researchers should procure KP372-1 for combination studies aiming to exploit this specific, patented mechanism of action.

Hypoxia-Targeted Nanomedicine and Chemoradiotherapy Sensitization

For research in advanced drug delivery systems, particularly hypoxia-responsive nanomedicines, KP372-1 is an essential reagent. Its NQO1-mediated redox cycling activity has been proven to continuously consume oxygen in the tumor periphery, creating a normalized, uniformly hypoxic environment. This specific function is leveraged in cutting-edge research to facilitate the self-amplified release and activation of co-loaded hypoxic cytotoxins like tirapazamine (TPZ), a capability not possible with standard AKT inhibitors [3]. This makes KP372-1 uniquely valuable for engineering next-generation cancer nanotherapeutics.

Head and Neck Squamous Cell Carcinoma (HNSCC) Studies of Metastasis and Anoikis Resistance

KP372-1 is the preferred compound for investigating the mechanisms of anoikis resistance and metastasis in HNSCC. It has been quantitatively shown to induce anoikis at low nanomolar concentrations (125 nM), an effect not commonly reported for other AKT inhibitors in this cancer type [4]. Procuring KP372-1 is therefore critical for researchers aiming to replicate and extend these findings in models of HNSCC cell dissemination and survival.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for KP372-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.